2-Methoxy-4-(4-methylsulfonylphenyl)phenol
Description
2-Methoxy-4-(4-methylsulfonylphenyl)phenol: is an organic compound characterized by the presence of a methoxy group and a methylsulfonylphenyl group attached to a phenol ring
Properties
IUPAC Name |
2-methoxy-4-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14-9-11(5-8-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKHEIDAWHBSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685739 | |
| Record name | 4'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-52-4 | |
| Record name | 4'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylsulfonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 4-methylsulfonylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-methoxyphenol with 4-methylsulfonylphenylboronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones, sulfoxides
Reduction: Sulfides, thiols
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
2-Methoxy-4-(4-methylsulfonylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-methylphenyl)phenol
- 2-Methoxy-4-(4-sulfonylphenyl)phenol
- 2-Methoxy-4-(4-methylsulfonylphenyl)aniline
Uniqueness
2-Methoxy-4-(4-methylsulfonylphenyl)phenol is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
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